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N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride

Catalog No.
S3010837
CAS No.
2418682-72-9
M.F
C18H22ClFN2O
M. Wt
336.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-...

CAS Number

2418682-72-9

Product Name

N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride

Molecular Formula

C18H22ClFN2O

Molecular Weight

336.84

InChI

InChI=1S/C18H21FN2O.ClH/c19-14-8-9-15-12(10-14)5-3-6-16(15)18(22)21-17-7-2-1-4-13(17)11-20;/h3,5-6,8-10,13,17H,1-2,4,7,11,20H2,(H,21,22);1H

InChI Key

MTBANBTVRIEOQD-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)CN)NC(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl

solubility

not available

N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C18H22ClFN2OC_{18}H_{22}ClFN_{2}O and a molecular weight of approximately 336.8 g/mol. It is characterized by a fluoronaphthalene structure, which is significant in various chemical applications. The compound's IUPAC name is N-(2-(aminomethyl)cyclohexyl)-6-fluoro-1-naphthamide hydrochloride, indicating the presence of an aminomethyl group attached to a cyclohexyl moiety and a fluorine atom on the naphthalene ring .

Typical of amides and amines. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form new amides.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to derivatives with different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.

Research indicates that N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent in the treatment of central nervous system disorders. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways and efficacy require further investigation .

The synthesis of N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride typically involves multi-step organic reactions:

  • Formation of the Naphthalene Derivative: Starting from commercially available naphthalene derivatives, fluorination can be achieved using fluorinating agents.
  • Cyclization: The cyclohexylamine can be introduced through nucleophilic substitution or coupling reactions.
  • Final Hydrochloride Salt Formation: The hydrochloride salt form is usually obtained by reacting the free base with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yield and purity .

N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride has several applications:

  • Pharmaceutical Development: It is being studied for its potential use in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Chemical Research: As a building block for synthesizing other complex organic molecules in medicinal chemistry.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Studies on the interactions of N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride with biological targets are ongoing. Preliminary data suggest that it may influence receptor binding and neurotransmitter uptake mechanisms, which are critical for its therapeutic potential in treating conditions like depression and anxiety .

Several compounds share structural similarities with N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(1-Aminocyclohexyl)-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide hydrochlorideC17H28ClN3O2SContains thiazole ring
N-[2-Amino-1-(naphthalen-2-yl)ethyl]-5-chloro-2-methylpyrimidine-4-carboxamide hydrochlorideC18H18Cl2N4OPyrimidine moiety
N-[2-Aminocycloheptyl]methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochlorideC17H28ClN3O2Oxazole ring structure

Uniqueness

The uniqueness of N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride lies in its specific combination of a cyclohexylamine structure with a fluoronaphthalene moiety, which may enhance its bioactivity compared to other similar compounds that do not possess these features. This combination potentially allows for more effective interaction with biological targets involved in neurotransmission and receptor modulation.

Dates

Last modified: 08-17-2023

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